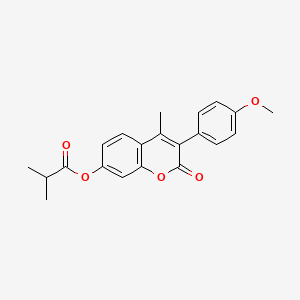![molecular formula C23H18O6 B6507889 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate CAS No. 896034-30-3](/img/structure/B6507889.png)
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate, also known as Bichromene-7-yl 2,2-dimethylpropanoate, is a synthetic compound that has been studied for its potential applications in scientific research. Bichromene-7-yl 2,2-dimethylpropanoate is a bichromene derivative, which is a type of chromene compound that is composed of two chromene rings linked together. Bichromene-7-yl 2,2-dimethylpropanoate has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate has been studied for its potential applications in scientific research. It has been studied for its potential to modulate the activity of enzymes, such as cytochrome P450 and monoamine oxidase, and to act as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential to modulate the activity of ion channels, such as the potassium channel and the calcium channel.
Wirkmechanismus
The exact mechanism of action of 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase and as a modulator of the activity of other enzymes and ion channels.
Biochemical and Physiological Effects
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate has been studied for its potential effects on biochemical and physiological processes. In animal models, the compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have neuroprotective effects, as well as to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is relatively stable. Furthermore, it is relatively non-toxic and has been found to have a wide range of potential applications in biochemical and physiological research. However, the compound can be difficult to obtain in large quantities, and it can be expensive.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate. These include further studies of its potential anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as its potential to modulate the activity of enzymes and ion channels. In addition, further research could be conducted on the compound's potential to modulate the activity of the immune system and to act as a neuroprotective agent. Finally, further research could be conducted on the compound's potential to be used as a therapeutic agent in the treatment of various diseases.
Synthesemethoden
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate can be synthesized using a variety of methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the use of a variety of chemical reagents, such as sodium hydroxide, potassium hydroxide, and ethanol. Biological synthesis involves the use of enzymes, such as lipases and proteases, to catalyze the reaction.
Eigenschaften
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-23(2,3)22(26)27-14-8-9-15-16(12-20(24)28-19(15)11-14)17-10-13-6-4-5-7-18(13)29-21(17)25/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWBBNJXKNSLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl 2,2-dimethylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide](/img/structure/B6507809.png)

![{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6507819.png)
![3-{[(4-chlorophenyl)methyl]amino}-1-(3,4-difluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6507835.png)

![1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B6507852.png)
![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507878.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B6507884.png)




